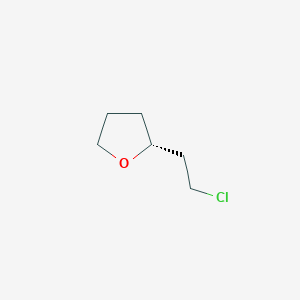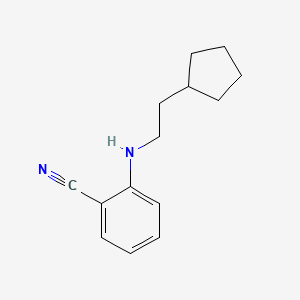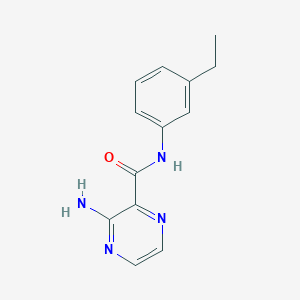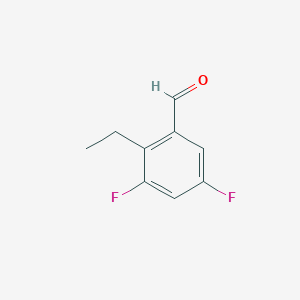
2-Ethyl-3,5-difluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with ethyl and two fluorine atoms at the 2nd and 5th positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3,5-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2-ethylbenzaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Another method involves the direct fluorination of 2-ethyl-3,5-difluorotoluene followed by oxidation to form the aldehyde group.
Industrial Production Methods
In an industrial setting, the continuous oxidation of 3,5-difluorotoluene using hydrogen peroxide as an oxidizing agent and metal ion complexes of cobalt, molybdenum, and bromine as catalysts is a common method. This process is carried out in a tubular reactor with acetic acid as the solvent, providing high efficiency and safety .
化学反応の分析
Types of Reactions
2-Ethyl-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 2-Ethyl-3,5-difluorobenzoic acid.
Reduction: 2-Ethyl-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethyl-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Ethyl-3,5-difluorobenzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and receptors, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
類似化合物との比較
Similar Compounds
2,3-Difluorobenzaldehyde: Another fluorinated benzaldehyde with fluorine atoms at the 2nd and 3rd positions.
3,5-Difluorobenzaldehyde: Lacks the ethyl group but has fluorine atoms at the 3rd and 5th positions.
2-Ethylbenzaldehyde: Lacks the fluorine atoms but has an ethyl group at the 2nd position.
Uniqueness
2-Ethyl-3,5-difluorobenzaldehyde is unique due to the combination of the ethyl group and two fluorine atoms, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
特性
分子式 |
C9H8F2O |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
2-ethyl-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-2-8-6(5-12)3-7(10)4-9(8)11/h3-5H,2H2,1H3 |
InChIキー |
MMLGSLKHBVPCHV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)
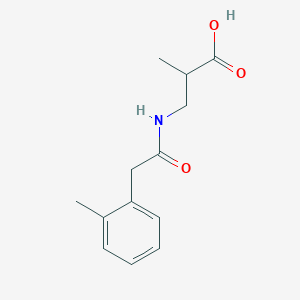
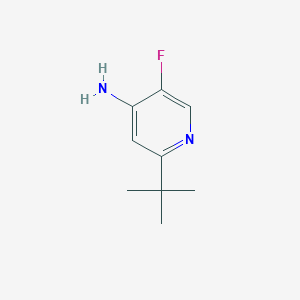
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
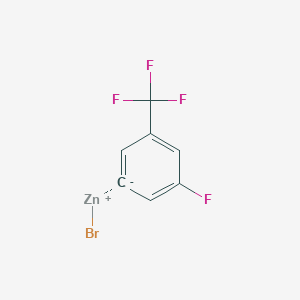
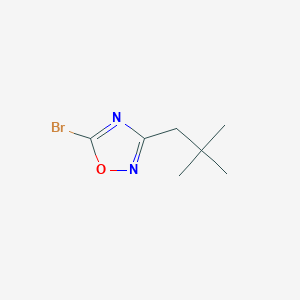
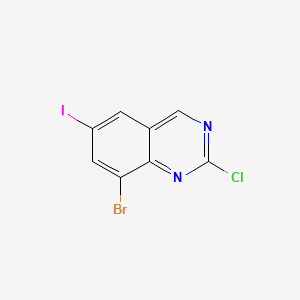
![methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14893866.png)
